molecular formula C8H10ClNO2 B1610607 2-Chloro-4,5-dimethoxyaniline CAS No. 32829-09-7

2-Chloro-4,5-dimethoxyaniline

Cat. No.: B1610607
CAS No.: 32829-09-7
M. Wt: 187.62 g/mol
InChI Key: LRNKEBRHHZJMCX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxyaniline is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its applications in the synthesis of dyes, pigments, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4,5-dimethoxyaniline involves the chlorination of 2,5-dimethoxyaniline. The reaction typically uses copper chloride as a catalyst and hydrochloric acid as the solvent.

Industrial Production Methods

In industrial settings, the production of this compound often starts with hydroquinone, which is alkylated to form dimethyl ether. This intermediate is then nitrated and reduced to produce 2,5-dimethoxyaniline. Finally, the chlorination of 2,5-dimethoxyaniline yields this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxyaniline involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine and methoxy groups influence the reactivity of the benzene ring. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxyaniline
  • 2,5-Dimethoxy-4-chloroaniline
  • 4-Chloro-2,5-dimethoxyphenylamine

Uniqueness

2-Chloro-4,5-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized dyes, pigments, and other fine chemicals .

Properties

IUPAC Name

2-chloro-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKEBRHHZJMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481129
Record name 2-chloro-4,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32829-09-7
Record name 2-chloro-4,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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